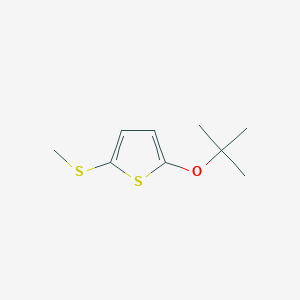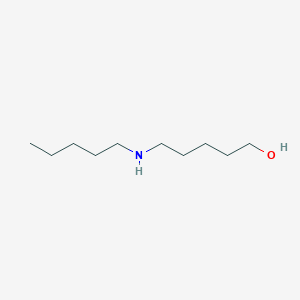![molecular formula C15H22ClN B14001658 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59889-91-7](/img/structure/B14001658.png)
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a 7-azabicyclo[2.2.1]heptane core, which is a bridged heterocyclic system. The compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylphenyl derivatives and azabicyclo[2.2.1]heptane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and quality control measures.
化学反応の分析
Types of Reactions
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The exact mechanism of action of 7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. These interactions may involve binding to active sites or modulating the activity of the target molecules.
類似化合物との比較
Similar Compounds
7-Azabicyclo[2.2.1]heptane hydrochloride: A related compound with a similar bicyclic structure but lacking the 4-propan-2-ylphenyl group.
Epibatidine: A natural alkaloid with a 7-azabicyclo[2.2.1]heptane core, known for its potent biological activity.
Uniqueness
7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-propan-2-ylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
59889-91-7 |
|---|---|
分子式 |
C15H22ClN |
分子量 |
251.79 g/mol |
IUPAC名 |
7-(4-propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-11(2)12-3-5-13(6-4-12)15-14-7-9-16(15)10-8-14;/h3-6,11,14-15H,7-10H2,1-2H3;1H |
InChIキー |
XRIJPTRZSNIQKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C3CCN2CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione](/img/structure/B14001581.png)




![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)



![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)


